molecular formula C25H22ClN5O4 B2769422 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-58-6

8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2769422
CAS RN: 896300-58-6
M. Wt: 491.93
InChI Key: ICXNVFDTFUAUMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a butanone group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally .

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound has been synthesized as part of a broader group of imidazo[2,1-f]purine derivatives, focusing on their potential pharmacological applications. Studies have evaluated the synthesis methodologies, structural analogs, and preliminary pharmacological evaluation of these compounds. For example, research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their serotonin receptor affinities and potential as anxiolytic and antidepressant agents. These studies highlight the chemical's relevance in developing new therapeutic agents with specific receptor target activities (Zagórska et al., 2009; Zagórska et al., 2016).

Molecular Modeling and Drug Design

The compound has also been part of studies focusing on molecular modeling and drug design, particularly in the context of identifying new compounds with potential anxiolytic or antidepressant activity. Through structure-activity relationship analyses and docking studies, researchers have been able to pinpoint structural features critical for receptor affinity and selectivity, aiding in the design of novel therapeutic agents (Zagórska et al., 2015).

Chemical Synthesis and Reagent Development

In addition to pharmacological studies, the compound has been involved in research focused on its chemical synthesis and the development of new reagents for regioselective synthesis. This includes exploring versatile reagents for synthesizing purine analogs and related compounds, demonstrating the compound's utility in advancing synthetic organic chemistry methodologies (Ostrovskyi et al., 2011).

Photophysical and Spectral Properties

Research has also delved into the spectral and photophysical properties of imidazo[2,1-f]purine derivatives, which is crucial for understanding their behavior in different environments and potential applications in photodynamic therapy or as photophysical probes (Wenska et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound would likely involve further exploration of its chemical properties and potential applications. This could include studies on its reactivity, stability, and possible uses in fields such as medicine or materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 8-chloro-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 3-methoxy-4-bromobenzaldehyde, followed by reduction of the resulting intermediate and subsequent deprotection to yield the final product.", "Starting Materials": [ "8-chloro-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "3-methoxy-4-bromobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 8-chloro-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 3-methoxy-4-bromobenzaldehyde in the presence of sodium hydroxide and methanol to yield the intermediate.", "Step 2: Reduction of the intermediate using sodium borohydride in ethanol to yield the corresponding alcohol.", "Step 3: Deprotection of the alcohol using hydrochloric acid in acetone to yield the final product." ] }

CAS RN

896300-58-6

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.93

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)17-10-11-20(35-4)18(26)12-17/h5-14H,1-4H3

InChI Key

ICXNVFDTFUAUMS-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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